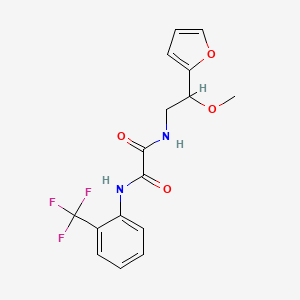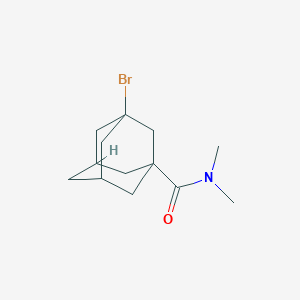
3-bromo-N,N-dimethyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N-dimethyladamantane-1-carboxamide (3-Bromo-DMAC) is a versatile organic compound that is found in a variety of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used as a starting material for various synthetic processes and has a wide range of applications in the synthesis of small molecules and drugs. 3-Bromo-DMAC is also known as an anti-inflammatory agent and has been studied for its potential therapeutic effects.
科学的研究の応用
3-Bromo-DMAC has been studied extensively for its potential therapeutic applications and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in preclinical studies to investigate the effects of inflammation, cancer, and oxidative stress on the body. In addition, 3-Bromo-DMAC has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用機序
The exact mechanism of action of 3-Bromo-DMAC is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-Bromo-DMAC has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
In preclinical studies, 3-Bromo-DMAC has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, 3-Bromo-DMAC has been found to reduce inflammation in the brain, reduce tumor growth, and protect against oxidative stress. In addition, 3-Bromo-DMAC has been found to reduce the production of pro-inflammatory cytokines and leukotrienes, and to reduce the production of reactive oxygen species.
実験室実験の利点と制限
The use of 3-Bromo-DMAC in laboratory experiments has several advantages and limitations. One advantage is that 3-Bromo-DMAC is a relatively non-toxic compound, which makes it suitable for use in laboratory experiments. In addition, 3-Bromo-DMAC is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the use of 3-Bromo-DMAC in laboratory experiments is limited by the fact that it is not approved for use in humans, and thus cannot be used for clinical studies.
将来の方向性
The potential therapeutic applications of 3-Bromo-DMAC are still being explored. Future research should focus on the development of more effective and safe formulations of 3-Bromo-DMAC for use in clinical studies. In addition, further research is needed to investigate the potential of 3-Bromo-DMAC in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research is needed to better understand the exact mechanism of action of 3-Bromo-DMAC and to explore its potential applications in other areas, such as cancer and oxidative stress.
合成法
3-Bromo-DMAC can be synthesized via a variety of methods, including the reaction of 3-bromo-1,2-dimethyladamantane with acetic anhydride in the presence of pyridine. The reaction is conducted at room temperature for several hours, and the product is purified by column chromatography. The synthesis of 3-Bromo-DMAC has also been reported using a Grignard reaction, in which 3-bromo-1,2-dimethyladamantane is reacted with an alkyl halide in the presence of a catalyst. The product is then purified by recrystallization.
特性
IUPAC Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZQYKVBDMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

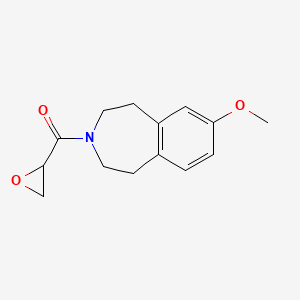
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)

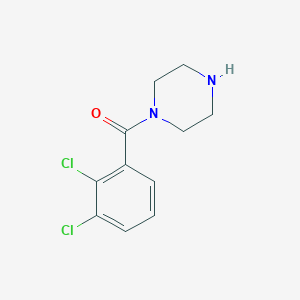
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
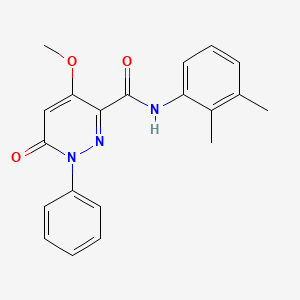
![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)
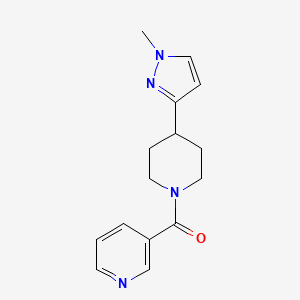
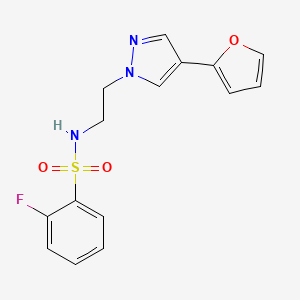
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
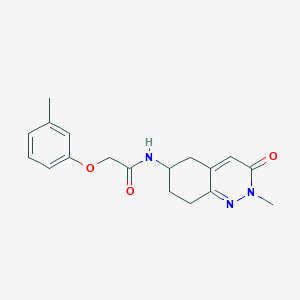
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
